N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
Description
This compound is a structurally complex sulfonamide derivative featuring three key motifs:
- A sulfonamide core attached to a 2-methoxy-4,5-dimethyl-substituted benzene ring.
- A 4-methylpiperazin-1-yl ethyl chain branching from the central ethyl group.
- A 4-(dimethylamino)phenyl group linked to the same ethyl backbone.
The methoxy and dimethyl groups on the benzene ring may enhance lipophilicity, while the piperazine and dimethylamino moieties could modulate solubility and target interaction .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O3S/c1-18-15-23(31-6)24(16-19(18)2)32(29,30)25-17-22(28-13-11-27(5)12-14-28)20-7-9-21(10-8-20)26(3)4/h7-10,15-16,22,25H,11-14,17H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKDUNKWXRNFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , featuring a sulfonamide group, a dimethylamino moiety, and a piperazine ring. Its structure suggests diverse interactions with biological targets, which may include enzymes and receptors involved in various metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may act on various receptors, influencing signal transduction pathways that regulate cell survival and growth.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated growth inhibition concentrations (GI50) in the nanomolar range across 60 cancer cell lines, indicating potent anticancer properties .
| Cell Line | LC50 (nM) | Effect |
|---|---|---|
| BE | 18.9 | High sensitivity to treatment |
| U87 | 200 ± 60 | Moderate sensitivity |
| SK | >3000 | Low sensitivity |
In these studies, the compound's ability to induce apoptosis was also noted, with significant morphological changes observed in treated cells .
Antimicrobial Activity
The sulfonamide group in the compound suggests potential antimicrobial properties. Similar compounds have shown effectiveness against bacterial cell wall synthesis, leading to bactericidal effects. The interaction with specific enzymes involved in these pathways could provide a basis for developing new antimicrobial agents.
Case Studies and Research Findings
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of related compounds on glioblastoma cell lines. The results indicated that treatment led to significant cell death and loss of reproductive integrity in exposed cells .
- Combination Therapy Research : Research has also explored the efficacy of combining this compound with radiation therapy, showing enhanced cytotoxicity compared to radiation alone. This suggests potential applications in cancer treatment as a radiosensitizer .
- Mechanistic Insights : Further studies have investigated the binding affinity of the compound to various receptors and enzymes. These studies revealed that modifications in the chemical structure significantly altered biological activity, underscoring the importance of specific functional groups for therapeutic efficacy .
Scientific Research Applications
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms of action include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to antimicrobial or anticancer effects. Similar compounds have shown the ability to target bacterial cell wall synthesis, suggesting a role in antimicrobial activity.
- Receptor Modulation : Interaction with receptors can influence signal transduction pathways that alter cellular responses. This may lead to therapeutic effects in conditions such as pain management and infectious diseases .
- Ion Channel Modulation : The compound may affect ion channels, indicating potential applications in pain management therapies.
Antimicrobial Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide has been explored for its antimicrobial properties. Its structure suggests it could inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis. Research indicates that sulfonamide derivatives often exhibit significant antimicrobial activity against a range of bacteria.
Anticancer Research
The compound's ability to inhibit specific metabolic enzymes positions it as a candidate for anticancer drug development. Studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting enzyme activity related to cell proliferation.
Neurological Applications
Given the piperazine ring's presence, this compound may also have implications in treating neurological disorders. Piperazine derivatives are known for their neuroprotective effects, which could be beneficial in conditions such as multiple sclerosis or Alzheimer's disease .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
- Synthesis and Characterization : The synthesis typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methylpiperazine under acidic conditions, followed by reduction and sulfonation steps. Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed the structure and purity of the synthesized compounds.
- Biological Evaluation : In vitro studies have demonstrated that the compound exhibits significant inhibition of bacterial strains, supporting its potential use as an antimicrobial agent. Additionally, preliminary data from anticancer assays indicate promising results in reducing cell viability in cancer cell lines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
Piperazine Substituents: The target compound’s 4-methylpiperazine differs from the dichlorophenyl-piperazine in . In , the tosylpiperazine (4-methylbenzenesulfonyl) introduces a bulky sulfonyl group, which may sterically hinder target interactions compared to the target compound’s unsubstituted piperazine ethyl chain .
Sulfonamide Core Modifications :
- The target’s 2-methoxy-4,5-dimethylbenzene-sulfonamide has greater steric bulk and electron-donating groups compared to ’s simpler 4-methoxyphenyl sulfonamide. This could improve binding affinity to hydrophobic enzyme pockets (e.g., carbonic anhydrase) but reduce aqueous solubility .
- ’s 4-fluorophenyl acetamide lacks the sulfonamide’s hydrogen-bonding capacity, suggesting divergent mechanisms of action .
Dimethylamino Group Positioning: The target’s aromatic dimethylamino group (attached to phenyl) contrasts with the aliphatic dimethylamino-butyl chain in . Aromatic amines typically exhibit lower basicity (pKa ~5) than aliphatic amines (pKa ~9–10), affecting ionization and membrane permeability .
Hypothesized Pharmacological Profiles
- Receptor Selectivity: The target compound’s 4-methylpiperazine and dimethylamino-phenyl motifs resemble dopamine D3 receptor ligands (e.g., ’s dichlorophenyl-piperazine derivatives), but the methyl group may shift selectivity toward serotonin receptors .
- Pharmacokinetics : Increased lipophilicity from methyl/methoxy groups could enhance blood-brain barrier penetration but may necessitate formulation adjustments to mitigate solubility issues .
Q & A
Q. What are the optimal synthetic routes for this sulfonamide-piperazine derivative, and how can reaction efficiency be monitored?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, the piperazine moiety can be introduced via nucleophilic substitution or reductive amination. Key steps include:
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Intermediate purification : Use column chromatography with silica gel (eluent: methanol/ethyl acetate gradients) to isolate intermediates .
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Reaction monitoring : Thin-layer chromatography (TLC) with UV visualization at 254 nm is critical for tracking progress .
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Yield optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of 4-methylpiperazine) and refluxing in acetonitrile for 4–6 hours improves coupling efficiency .
- Data Table : Example Reaction Conditions
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Methylpiperazine | Acetonitrile | 82 | 5 | 78 |
| 2 | Methoxy-sulfonyl chloride | DCM | 25 | 2 | 85 |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Elemental Analysis (CHNS) : Validate empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Key peaks include δ 2.3 ppm (N-methylpiperazine protons) and δ 3.8 ppm (methoxy group) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ with <2 ppm mass accuracy .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with neurological targets (e.g., dopamine receptors)?
- Methodological Answer :
-
Target Selection : Use homology modeling for dopamine D3 receptors (PDB ID: 3PBL) .
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Docking Software : AutoDock Vina or Schrödinger Suite with OPLS4 force field.
-
Key Parameters :
-
Grid box centered on the orthosteric binding site (20 ų).
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Analyze binding energy (ΔG ≤ −8 kcal/mol indicates strong affinity) .
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Validation : Compare docking poses with known D3 agonists (e.g., ropinirole) to assess binding mode consistency .
- Data Table : Hypothetical Docking Results
| Target Receptor | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Dopamine D3 | −9.2 | H-bond: Asp110, π-π: Phe345 |
| 5-HT2A | −7.5 | Van der Waals: Leu228 |
Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays?
- Methodological Answer :
- Assay Replication : Perform triplicate experiments with positive controls (e.g., reference inhibitors).
- Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Off-Target Screening : Test against related enzymes (e.g., monoamine oxidases) to rule out cross-reactivity .
- Structural Modifications : Introduce substituents (e.g., fluorination at the benzene ring) to enhance selectivity .
Q. What strategies optimize the compound’s pharmacokinetic profile for CNS penetration?
- Methodological Answer :
- Lipophilicity Adjustment : Aim for logP 2–3 via substituent modifications (e.g., replacing methyl with trifluoromethyl increases metabolic stability) .
- PAMPA-BBB Assay : Measure permeability using artificial membrane models (Pe > 4.0 × 10⁻⁶ cm/s indicates CNS penetration) .
- Plasma Protein Binding : Use ultrafiltration to assess free fraction (>5% suggests reduced toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
